molecular formula C12H15BClNO3 B1418371 (3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid CAS No. 957120-47-7

(3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid

Cat. No.: B1418371
CAS No.: 957120-47-7
M. Wt: 267.52 g/mol
InChI Key: YDTRQMGRXMDOJG-UHFFFAOYSA-N
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Description

(3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid is an organic compound with the molecular formula C12H15BClNO3. It is a boronic acid derivative, which is commonly used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group, a chloro-substituted phenyl ring, and a piperidine-1-carbonyl group.

Mechanism of Action

Action Environment

The action, efficacy, and stability of (3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment. For instance, the compound should be stored in an inert atmosphere at room temperature for optimal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid typically involves the following steps:

    Formation of the Boronic Acid Group: The boronic acid group can be introduced through the reaction of an aryl halide with a boron-containing reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst.

    Introduction of the Piperidine-1-carbonyl Group: The piperidine-1-carbonyl group can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process typically includes:

  • Use of a palladium catalyst.
  • A base such as potassium carbonate.
  • An organic solvent like tetrahydrofuran.
  • Controlled temperature and pressure conditions.

Types of Reactions:

    Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

    Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.

    Substitution Reactions: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Palladium Catalysts: Such as palladium acetate or palladium chloride.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Such as tetrahydrofuran or dimethylformamide.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

    Coupling Products: Formation of biaryl compounds through Suzuki-Miyaura coupling.

    Boronic Esters: Through oxidation of the boronic acid group.

    Substituted Phenyl Derivatives: Through nucleophilic substitution of the chloro group.

Scientific Research Applications

(3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

    Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drug candidates and therapeutic agents.

    Industry: Applied in the production of advanced materials and fine chemicals.

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the chloro and piperidine-1-carbonyl groups.

    (3-Chloro-5-(morpholine-4-carbonyl)phenyl)boronic acid: Similar structure but with a morpholine group instead of piperidine.

    (3-Chloro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid: Similar structure but with a pyrrolidine group instead of piperidine.

Uniqueness:

    Functional Groups: The presence of both the chloro and piperidine-1-carbonyl groups makes (3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid unique, providing distinct reactivity and applications.

    Versatility: Its ability to participate in various chemical reactions, particularly Suzuki-Miyaura coupling, highlights its versatility in organic synthesis.

Properties

IUPAC Name

[3-chloro-5-(piperidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BClNO3/c14-11-7-9(6-10(8-11)13(17)18)12(16)15-4-2-1-3-5-15/h6-8,17-18H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTRQMGRXMDOJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)C(=O)N2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656992
Record name [3-Chloro-5-(piperidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957120-47-7
Record name B-[3-Chloro-5-(1-piperidinylcarbonyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957120-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Chloro-5-(piperidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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